molecular formula C10H15BrClN3 B11715577 (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl

Cat. No.: B11715577
M. Wt: 292.60 g/mol
InChI Key: AGFHSGMJMPTWLY-DDWIOCJRSA-N
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Description

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromopyridine-2-ylmethanol.

    Formation of Intermediate: The intermediate is then reacted with 2-methylpiperazine under specific conditions to form the desired product.

    Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and purification to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for designing compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: Researchers use it to probe the mechanisms of biological processes and to develop chemical probes for studying cellular functions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromopyridin-2-yl)methanol: A related compound with a similar pyridine ring structure.

    2-Methylpiperazine: Shares the piperazine moiety with the target compound.

Uniqueness

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is unique due to its specific combination of the bromopyridine and piperazine structures. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H15BrClN3

Molecular Weight

292.60 g/mol

IUPAC Name

(2R)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride

InChI

InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m1./s1

InChI Key

AGFHSGMJMPTWLY-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2=NC=CC(=C2)Br.Cl

Canonical SMILES

CC1CNCCN1C2=NC=CC(=C2)Br.Cl

Origin of Product

United States

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